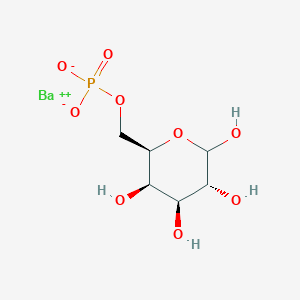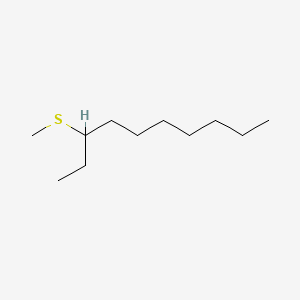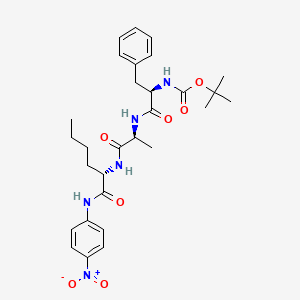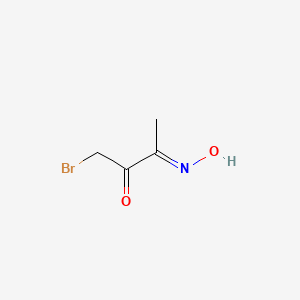
D-Galactose-6-phosphate barium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose-6-phosphate barium salt is a chemical compound with the molecular formula C6H13O9P.Ba and a molecular mass of 397.463 g/mol . It is a derivative of D-galactose, a type of sugar, and is often used in biochemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Galactose-6-phosphate barium salt typically involves the phosphorylation of D-galactose followed by the addition of barium ions. The reaction conditions often include the use of specific enzymes such as galactose-6-phosphate isomerase, which catalyzes the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves microbial fermentation processes where specific strains of bacteria or yeast are used to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
D-Galactose-6-phosphate barium salt undergoes various chemical reactions, including:
Isomerization: Catalyzed by enzymes such as galactose-6-phosphate isomerase, converting D-galactose-6-phosphate to D-tagatose-6-phosphate.
Phosphorylation: Involves the addition of phosphate groups to the compound, often facilitated by specific kinases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Enzymes: Such as galactose-6-phosphate isomerase and kinases.
Phosphate donors: Such as ATP (adenosine triphosphate).
Major Products
The major products formed from these reactions include D-tagatose-6-phosphate and other phosphorylated derivatives .
Aplicaciones Científicas De Investigación
D-Galactose-6-phosphate barium salt has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of D-Galactose-6-phosphate barium salt involves its role as an intermediate in the galactose metabolism pathway. It is converted to D-tagatose-6-phosphate by the enzyme galactose-6-phosphate isomerase, which is further metabolized to produce energy and other essential biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to D-Galactose-6-phosphate barium salt include:
D-Glucose-6-phosphate: Another phosphorylated sugar involved in glucose metabolism.
D-Mannose-6-phosphate: Involved in mannose metabolism and similar biochemical pathways.
Uniqueness
This compound is unique due to its specific role in the galactose metabolism pathway and its use in specialized biochemical research applications .
Propiedades
Fórmula molecular |
C6H11BaO9P |
|---|---|
Peso molecular |
395.45 g/mol |
Nombre IUPAC |
barium(2+);[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3+,4+,5-,6?;/m1./s1 |
Clave InChI |
FFNFQIZRCUHVAP-HLTNBIPTSA-L |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)



![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)






